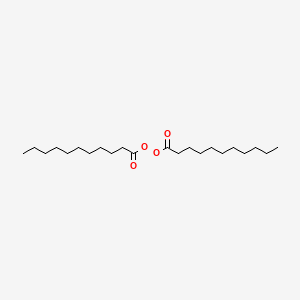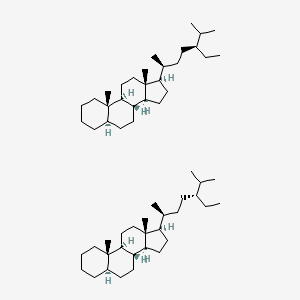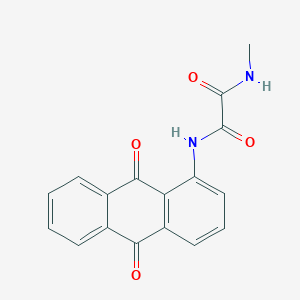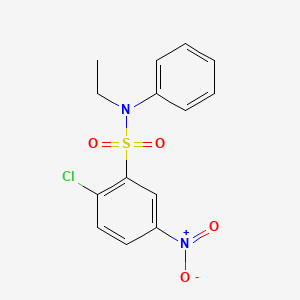
Diundecanoyl peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diundecanoyl peroxide is a diacyl peroxide compound with the chemical formula C_24H_46O_4. It is a type of organic peroxide, which is known for its ability to decompose and generate free radicals. This compound is used in various chemical reactions and industrial applications due to its strong oxidizing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diundecanoyl peroxide can be synthesized through the reaction of undecanoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves careful control of temperature and reaction conditions to ensure the stability and purity of the product. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
Diundecanoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under certain conditions, it can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions, where one of its acyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and heat. The reaction typically produces carbon dioxide and corresponding radicals.
Reduction: Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substitution: Reagents such as alkyl halides and bases are used in substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and alkyl radicals.
Reduction: Corresponding alcohols.
Substitution: New acyl-substituted compounds.
Aplicaciones Científicas De Investigación
Diundecanoyl peroxide has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential effects on biological systems, particularly in the generation of reactive oxygen species.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and as a bleaching agent.
Mecanismo De Acción
The mechanism of action of diundecanoyl peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the interaction with unsaturated bonds and the generation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
Lauroyl peroxide: Similar in structure but with a shorter carbon chain.
Dioctanoyl peroxide: Another diacyl peroxide with an even shorter carbon chain.
Benzoyl peroxide: Commonly used in acne treatment, with a benzoyl group instead of an alkyl chain.
Uniqueness
Diundecanoyl peroxide is unique due to its longer carbon chain, which can influence its reactivity and solubility. This makes it suitable for specific applications where other diacyl peroxides may not be as effective.
Propiedades
Número CAS |
7483-71-8 |
|---|---|
Fórmula molecular |
C22H42O4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
undecanoyl undecaneperoxoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-19-21(23)25-26-22(24)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clave InChI |
QNVACCYMILONCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)



![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)


![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)





![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
